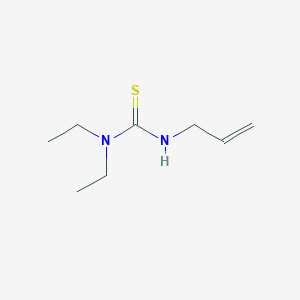

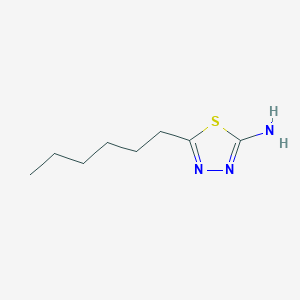

![molecular formula C14H22N2O2 B1332820 1-[3-(3-甲氧基苯氧基)-丙基]-哌嗪 CAS No. 401802-32-2](/img/structure/B1332820.png)

1-[3-(3-甲氧基苯氧基)-丙基]-哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

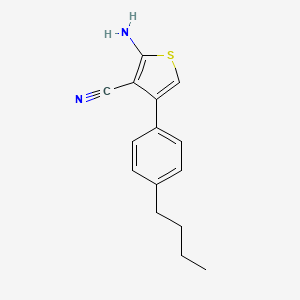

The compound "1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine" is a structural analog of various piperazine derivatives that have been studied for their potential as central nervous system agents, with a particular focus on their affinity for serotonin (5-HT1A) receptors and other targets such as dopamine (D-2) receptors and serotonin transporters . These compounds are of interest due to their potential therapeutic applications in treating conditions like depression, anxiety, and other psychiatric disorders.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the introduction of various substituents to the piperazine ring to modulate the compound's affinity for different receptors. For instance, compounds with a terminal benzotriazole fragment , a terminal dihydronaphthalene fragment , or a benzo[b]thiophenyl group have been synthesized to explore their activity on 5-HT1A receptors and other targets. The synthesis process is crucial for achieving the desired selectivity and potency of the compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. Substituents on the piperazine ring, such as methoxyphenyl groups, influence the compound's binding properties and overall activity. Crystal structure studies and DFT calculations have been conducted to understand the conformation and reactivity of these molecules .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. For example, the introduction of a methoxy group can influence the electronic properties of the molecule, affecting its reactivity . The compounds' ability to form intermolecular hydrogen bonds contributes to their binding affinity and selectivity towards different receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and binding affinity, are influenced by their molecular structure. Spectroscopic methods like FT-IR, FT-Raman, NMR, and UV-Vis have been used to characterize these properties . The compounds' affinity for receptors is determined through radioligand binding assays, which provide insights into their potential as therapeutic agents .

Relevant Case Studies

Several studies have evaluated the potential of piperazine derivatives as therapeutic agents. For example, compounds with mixed 5-HT1A/D-2 activity have been investigated for their antipsychotic and anxiolytic properties . Other studies have focused on optimizing the selectivity of these compounds to minimize side effects and improve therapeutic efficacy . These case studies demonstrate the therapeutic potential of piperazine derivatives and the importance of structure-activity relationship studies in drug development.

科学研究应用

PET 放射性示踪剂开发: σ 受体配体 1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪 (PB28) 的类似物被设计为脂溶性降低,可作为肿瘤学中正电子发射断层扫描 (PET) 放射性示踪剂的潜在用途。包括 1-[3-(3-甲氧基苯氧基)-丙基]-哌嗪类似物在内的这些化合物表现出选择性受体亲和力和最小的抗增殖活性,使其适用于诊断应用 (Abate 等人,2011).

Sigma-2 受体研究: 对环己基哌嗪 1 (1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)-丙基]-哌嗪) 的研究揭示了其有效且选择性的 sigma-2 受体配体特性。这项研究提供了对 sigma-2 受体的见解,这对各种生理过程很重要 (Kassiou 等人,2005).

Alpha-肾上腺素受体研究: 对 1,4-取代哌嗪衍生物(包括 1-[3-(3-甲氧基苯氧基)-丙基]-哌嗪)的研究证明了它们对 alpha-肾上腺素受体的亲和力。这项研究有助于理解 alpha-肾上腺素受体拮抗特性,这与心血管和神经系统疾病有关 (Marona 等人,2011).

抗精神病药物开发: 研究了与 1-[3-(3-甲氧基苯氧基)-丙基]-哌嗪相关的化合物 RGH-1756 的代谢途径,揭示了其作为非典型抗精神病药物的潜力。该研究提供了有关该化合物在血浆和其他生物样品中的代谢特征的宝贵数据 (Gémesi 等人,2001).

中枢神经系统药物: 一项研究重点关注各种哌嗪衍生物(包括类似于 1-[3-(3-甲氧基苯氧基)-丙基]-哌嗪的衍生物)的合成和评估,以了解它们作为中枢神经系统药物的潜力。评估了这些化合物的抗抑郁样、抗焦虑样和抗惊厥活性 (Pańczyk 等人,2018).

作用机制

安全和危害

属性

IUPAC Name |

1-[3-(3-methoxyphenoxy)propyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-13-4-2-5-14(12-13)18-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHJPPXYZRKQBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

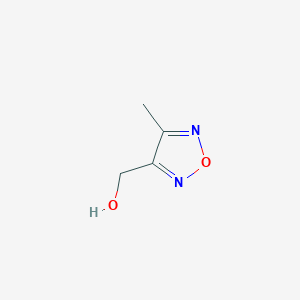

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

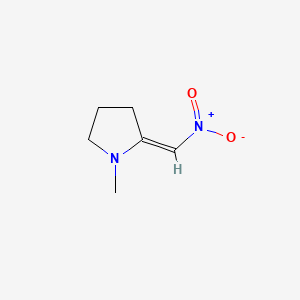

![2-[(2-ethoxy-2-oxoethoxy)imino]-2-(1H-pyrazol-3-yl)acetic acid](/img/structure/B1332749.png)

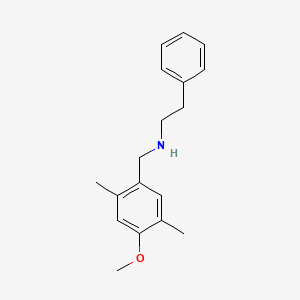

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)